N-[4-(acetylamino)phenyl]-2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
N-[4-(Acetylamino)phenyl]-2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic spirocyclic compound featuring a unique fusion of a cyclopentane ring and a 1,4-dihydroisoquinoline scaffold. The spiro junction at position 1 of the cyclopentane and position 3' of the isoquinoline creates a rigid three-dimensional structure, which may enhance binding specificity in biological targets. Key functional groups include:
- 2'-Cyclopentyl substituent: A five-membered alkyl ring that contributes to lipophilicity and steric bulk.
- 1'-Oxo group: A ketone moiety that may participate in polar interactions or redox activity.
Properties
Molecular Formula |
C27H31N3O3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-cyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-18(31)28-19-12-14-20(15-13-19)29-25(32)24-22-10-4-5-11-23(22)26(33)30(21-8-2-3-9-21)27(24)16-6-7-17-27/h4-5,10-15,21,24H,2-3,6-9,16-17H2,1H3,(H,28,31)(H,29,32) |
InChI Key |
MWCDKRKPXPAYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopentane ring system. The acetylamino group is then added through an acetylation reaction, and the final product is obtained after purification and characterization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
In medicine, N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways. Additionally, its unique structure makes it a valuable tool for studying structure-activity relationships in drug design.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in substituents on the spiro-isoquinoline core or the terminal functional group. Below is a detailed comparison based on evidence from spirocyclic derivatives and related carboxamides:
Table 1: Structural and Functional Comparison of Spiro-Isoquinoline Derivatives
Key Findings:
Substituent Effects: Cyclopentyl vs. Isobutyl: The branched chain in isobutyl derivatives introduces flexibility, which may reduce binding affinity compared to rigid cyclic alkyl groups .
Functional Group Impact: Carboxamide vs. Carboxylic Acid: Carboxamide derivatives (e.g., the target compound) exhibit better solubility in polar solvents and enhanced hydrogen-bonding capacity compared to carboxylic acids, which may ionize at physiological pH . Aromatic Modifications: Compounds with sulfamoyl or cyano groups (e.g., ) show distinct electronic profiles, favoring interactions with charged or polar binding sites .
Synthetic Accessibility :
- Spirocyclic compounds often require multistep syntheses involving cyclization (e.g., via diazonium coupling in ) or transition-metal catalysis . The target compound’s carboxamide group may be introduced via amide coupling, a well-established procedure .
Safety and Handling: Limited data are available for the target compound, but cyclohexyl analogs () emphasize standard laboratory precautions (e.g., avoiding inhalation, using PPE), suggesting similar handling requirements for the cyclopentyl derivative .
Research Implications and Gaps
- Comparative studies with cyclohexyl or isobutyl analogs could elucidate structure-activity relationships.
- Optimization Strategies : Replacing the carboxylic acid in analogs () with a carboxamide group (as in the target) may balance solubility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
